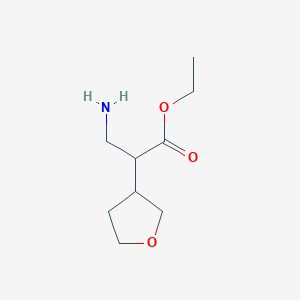

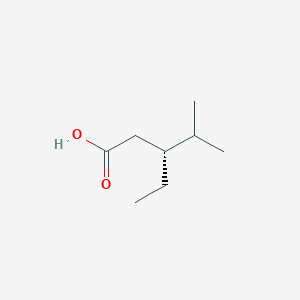

![molecular formula C20H19ClN2O2 B2833697 2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 899735-39-8](/img/structure/B2833697.png)

2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a boronic acid derivative, was achieved through a five-step substitution reaction . The structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction was found to be consistent with the molecular structure after DFT optimization .Aplicaciones Científicas De Investigación

Synthesis and Derivatization

Research on compounds structurally related to 2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide often focuses on their synthesis and potential applications in medicinal chemistry. These studies highlight the versatile chemistry of such compounds, including the synthesis of nitrogen-containing heterocyclic compounds and their derivatives.

Nitrogen-Containing Heterocyclic Compounds Synthesis : Studies on the synthesis of nitrogen-containing heterocyclic compounds, such as the addition of methanol or water to N-cyano groups under alkaline conditions, have been explored to afford N-imino ester or N-carboxamide compounds. Such methodologies can potentially apply to the synthesis of related compounds, offering pathways for novel drug discovery and development (Sugiura, Hamada, & Hirota, 1979).

Annulation Techniques for Compound Synthesis : Tandem annulation techniques using visible-light photoredox catalysis have been described for the synthesis of cyclopenta[c]quinolin-4(5H)-ones, demonstrating innovative approaches to constructing complex heterocyclic frameworks that could be applicable to the synthesis of compounds like 2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide (Liu, Song, Luo, & Li, 2018).

Derivatization of Quinoline Compounds : Synthesis and characterization of novel azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been reported, highlighting the potential for developing antimicrobial agents. Such research outlines the possibilities for derivatizing quinoline compounds to enhance their biological activity (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Catalysis and Reaction Mechanisms

Understanding the catalysis and reaction mechanisms involved in the synthesis of complex organic compounds provides insights into the broader applications of similar compounds in scientific research.

Catalyzed Synthesis of Heterocyclic Compounds : The palladium-catalyzed ortho-selective C-H chlorination of N-quinolinylbenzamide derivatives underlines the importance of catalysis in achieving regioselective modifications, which could be instrumental in synthesizing structurally similar compounds with precise functional group placements (Konishi, Tsuchida, Sano, Kochi, & Kakiuchi, 2017).

Iridium-Catalyzed Amidation/Cyclization : Direct C-H amidation/cyclization of benzamides using trichloroethoxycarbonyl azide showcases the utility of transition metal catalysis in synthesizing functionalized quinazoline-2,4(1H,3H)-diones, highlighting potential routes for the creation of biologically relevant molecules (Zhang, Wang, Hu, Yu, Deng, Li, & Lu, 2016).

Propiedades

IUPAC Name |

2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2/c21-17-6-2-1-5-16(17)19(24)22-15-9-10-18-14(12-15)4-3-11-23(18)20(25)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUNIJDJVDCWGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2833622.png)

![1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2833626.png)

![2-methyl-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide](/img/structure/B2833628.png)

![11-[(4-Methoxyphenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2833629.png)

![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2833632.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2833633.png)

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B2833635.png)

![N-[2,6-bis(propan-2-yl)phenyl]-2-bromopyridine-3-carboxamide](/img/structure/B2833636.png)